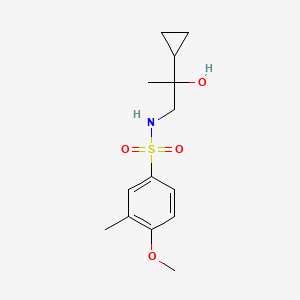

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, research, and industry .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the presence of functional groups, and the overall 3D structure of the molecule .Chemical Reactions Analysis

The reactivity of a compound is determined by its structure. The functional groups present in the molecule, their arrangement, and the overall stability of the molecule all contribute to its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, reactivity, etc. These properties can be determined experimentally or predicted using computational methods.Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Research in organic chemistry often explores the synthesis and modification of sulfonamide compounds due to their significance in drug development and material science. For instance, the preparation of secondary amines from primary amines via 2‐nitrobenzenesulfonamides illustrates a methodological advancement in organic synthesis, highlighting the utility of sulfonamide derivatives in constructing complex amine structures (Kurosawa, Kan, & Fukuyama, 2003). Similarly, the synthesis of novel peripherally octa-substituted metallophthalocyanines demonstrates the role of sulfonamide groups in developing materials with potential applications in photodynamic therapy and fluorescence imaging (Kantekin et al., 2015).

Pharmacological and Biological Research

In the realm of pharmacological research, sulfonamides, including derivatives similar to the specified compound, have been investigated for their antitumor and antimicrobial activities. A study on the structure and gene expression relationship of antitumor sulfonamides provided insights into how these compounds affect cellular pathways and gene expression in cancer cells, advancing our understanding of their mechanism of action (Owa et al., 2002). Moreover, the synthesis and evaluation of dibenzensulfonamides for inducing apoptosis and autophagy pathways in cancer cells illustrate the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2018).

Materials Science and Catalysis

Sulfonamide derivatives also find applications in materials science, particularly in the development of catalysts and functional materials. For example, the design and synthesis of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation demonstrate the utility of sulfonamide-based compounds in facilitating chemical transformations, with implications for green chemistry and industrial applications (Hazra et al., 2015).

Mécanisme D'action

The mechanism of action of a compound, particularly in biological systems, is often complex and involves interactions with various biomolecules. Understanding the mechanism of action can provide insights into the compound’s potential uses.

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-8-12(6-7-13(10)19-3)20(17,18)15-9-14(2,16)11-4-5-11/h6-8,11,15-16H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLRCRJNVLZDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2CC2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)

![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)

![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)

![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)